molecular formula C10H12N4OS B1411353 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-11-0

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1411353
CAS No.: 1217487-11-0
M. Wt: 236.3 g/mol
InChI Key: YDUSOWTZDKTYJC-UHFFFAOYSA-N
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Description

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features both pyrimidine and thiazole rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors such as 2-chloro-4-methoxymethylpyrimidine with suitable nucleophiles.

    Thiazole ring formation: The thiazole ring can be synthesized by cyclization reactions involving thioamides and α-haloketones.

    Coupling of the pyrimidine and thiazole rings: This step involves the coupling of the previously formed pyrimidine and thiazole rings under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an inhibitor of kinases or other enzymes, leading to the disruption of cellular processes such as cell division or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazol-2-amine: Lacks the pyrimidine ring but shares the thiazole moiety.

    2-(Methoxymethyl)pyrimidine: Contains the pyrimidine ring but lacks the thiazole moiety.

    Thiazolyl-pyrimidine derivatives: Compounds with similar structures but different substituents on the rings.

Uniqueness

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is unique due to the presence of both the methoxymethyl group on the pyrimidine ring and the methyl group on the thiazole ring. This combination of functional groups and ring systems imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[2-(methoxymethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6-9(16-10(11)13-6)7-3-4-12-8(14-7)5-15-2/h3-4H,5H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUSOWTZDKTYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 5
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

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